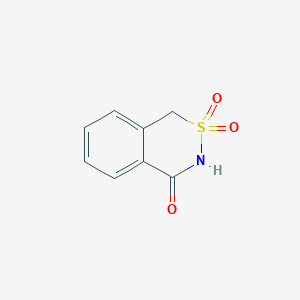

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

説明

特性

IUPAC Name |

2,2-dioxo-1H-2λ6,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-8-7-4-2-1-3-6(7)5-13(11,12)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXCSOAMZMOWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176185 | |

| Record name | 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21784-53-2 | |

| Record name | 1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21784-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

Abstract: This technical guide provides a comprehensive overview of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, a heterocyclic compound belonging to the benzothiazine class. This document delves into its chemical identity, physicochemical properties, synthesis, and its significant role as a scaffold in medicinal chemistry, particularly as a covalent inhibitor of serine proteases. Detailed experimental protocols for its synthesis and in vitro evaluation are provided to support researchers and drug development professionals. The guide emphasizes the mechanistic basis of its biological activity and offers insights into its therapeutic potential.

Introduction: A Privileged Scaffold in Medicinal Chemistry

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, a structural analog of saccharin, is a member of the benzothiazine family of heterocyclic compounds.[1] This class of molecules has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including applications as antitubercular agents and acetylcholinesterase inhibitors.[2][3] The core structure, featuring a fused benzene ring and a sulfur-containing heterocyclic ring, provides a rigid and versatile scaffold for the design of targeted therapeutic agents.

The presence of the cyclic sulfonamide (sultam) is a key feature, rendering the molecule susceptible to nucleophilic attack under certain conditions. This reactivity is the foundation of its primary mechanism of action as a covalent inhibitor of specific enzymes, most notably serine proteases.[4] By functioning as an "electrophilic warhead," the benzothiazine dioxide core can form a stable, covalent bond with nucleophilic residues within an enzyme's active site, leading to irreversible inhibition.[5][6] This guide will focus on its role as a serine protease inhibitor, a class of enzymes implicated in a wide array of pathologies, from inflammation to viral replication.[7][8]

Physicochemical and Structural Properties

The fundamental properties of the 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide scaffold are crucial for understanding its behavior in both chemical and biological systems. The heterocyclic thiazine ring typically adopts a half-chair or sofa conformation.[9][10] In crystal structures, these molecules often form dimers linked by intermolecular hydrogen bonds.[1]

Table 1: Physicochemical Properties of a Representative Derivative (3-propyl-1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide) [11]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃S | PubChem CID 208261 |

| Molecular Weight | 239.29 g/mol | PubChem CID 208261 |

| IUPAC Name | 2,2-dioxo-3-propyl-1H-2λ⁶,3-benzothiazin-4-one | PubChem CID 208261 |

| CAS Number | 31848-35-8 | PubChem CID 208261 |

| XLogP3 | 1.4 | PubChem CID 208261 |

| Hydrogen Bond Donor Count | 0 | PubChem CID 208261 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 208261 |

Synthesis and Characterization

The synthesis of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide derivatives is well-established, often starting from readily available precursors like methyl 2-(sulfonamido)benzoates. The key step involves an intramolecular cyclization to form the characteristic benzothiazine ring.

Synthesis Workflow Diagram

The following diagram illustrates a typical synthetic route for N-substituted 2,1-benzothiazine 2,2-dioxide derivatives.

Caption: General synthesis workflow for N-substituted benzothiazinone dioxides.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the cyclization of an N-substituted sulfonamide precursor. This method is adapted from established procedures for creating benzothiazine derivatives.[9]

Objective: To synthesize 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide from methyl 2-(N-ethylmethanesulfonamido)benzoate.

Materials:

-

Methyl 2-(N-ethylmethanesulfonamido)benzoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.

-

Causality: Anhydrous conditions are critical as sodium hydride reacts violently with water. DMF is an appropriate polar aprotic solvent for this type of condensation.

-

-

Addition of Starting Material: Dissolve methyl 2-(N-ethylmethanesulfonamido)benzoate (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath).

-

Causality: Slow, cooled addition is necessary to control the exothermic reaction and prevent side reactions. The strong base (NaH) deprotonates the carbon alpha to the sulfonyl group, initiating the cyclization.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl. This neutralizes the excess base and protonates the product.

-

Self-Validation: The formation of a precipitate upon quenching is a strong indicator of successful product formation.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC.

-

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final product should appear as a white or off-white solid.

Mechanism of Action: Covalent Serine Protease Inhibition

Derivatives of the benzothiazine dioxide scaffold are potent mechanism-based inhibitors of serine proteases, such as human neutrophil elastase (HNE).[4] HNE is a key enzyme in inflammatory processes, and its over-activity is linked to tissue damage in diseases like COPD and acute lung injury.[7][12]

The inhibitory mechanism involves the nucleophilic attack by the active site serine residue (Ser-195 in HNE) on the electrophilic carbonyl carbon of the benzothiazine ring. This attack is facilitated by the catalytic triad (Ser-His-Asp) of the enzyme. The reaction proceeds through a tetrahedral intermediate, leading to the opening of the heterocyclic ring and the formation of a stable, covalent acyl-enzyme complex. This effectively and irreversibly inactivates the enzyme.[5]

Mechanistic Pathway Diagram

Caption: Covalent inhibition of a serine protease by a benzothiazinone dioxide.

Key Experimental Protocols: In Vitro Efficacy

To assess the inhibitory potency of a synthesized benzothiazinone derivative against a target serine protease like HNE, a standardized in vitro enzyme inhibition assay is required.

Protocol: HNE Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Human Neutrophil Elastase (HNE).

Principle: This assay measures the rate of cleavage of a specific chromogenic substrate by HNE. In the presence of an inhibitor, the rate of substrate cleavage decreases. The IC₅₀ is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

HNE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSAAPV-pNA)

-

Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5

-

Test compound (inhibitor) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of reading absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10-fold or 3-fold steps.

-

Causality: A serial dilution is essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated.

-

-

Reaction Mixture: In each well of the 96-well plate, add the following in order:

-

88 µL of Assay Buffer

-

2 µL of the test compound dilution in DMSO (or DMSO alone for control wells)

-

5 µL of HNE solution (final concentration ~25 nM)

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

-

Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.

-

-

Initiation: Initiate the reaction by adding 5 µL of the chromogenic substrate MeOSAAPV-pNA (final concentration ~100 µM).

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 60 seconds for 15-20 minutes at 37°C. The rate of increase in absorbance is directly proportional to the enzyme activity.

-

Self-Validation: The uninhibited control wells (DMSO only) should show a steady, linear increase in absorbance over time. Wells with a potent inhibitor should show a significantly flatter slope.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the data by setting the velocity of the uninhibited control to 100% activity and the velocity of a no-enzyme control to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Applications and Future Directions

The 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide scaffold is a validated starting point for the development of potent and selective enzyme inhibitors. While its primary application has been in targeting serine proteases for inflammatory diseases, its reactivity profile suggests potential for broader applications.[1][12] For instance, related benzothiazinone structures have been developed as highly potent antitubercular agents that covalently inhibit the DprE1 enzyme involved in mycobacterial cell wall synthesis.[13][14][15]

Future research should focus on modifying the core structure to enhance selectivity for specific proteases, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial for optimizing potency and improving pharmacokinetic properties, such as solubility and metabolic stability, to advance these promising scaffolds from preclinical research into clinical development.[12][16]

References

-

Shafiq, Z., et al. (2008). 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o857. Available at: [Link]

-

Guzmán-Hernández, et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 29(10), 2136-2145. Available at: [Link]

-

Tahir, M. N., et al. (2008). 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o858. Available at: [Link]

-

Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science Translational Medicine, 4(139), 139ra84. Available at: [Link]

-

Fülöp, F., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(11), 3369. Available at: [Link]

-

de Souza, M. V. N., & Nogueira, T. C. M. (2019). 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. Current Topics in Medicinal Chemistry, 19(8), 567-578. Available at: [Link]

-

Shafiq, Z., et al. (2010). 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o145. Available at: [Link]

-

Westwood, S. A., et al. (1993). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Journal of Medicinal Chemistry, 36(18), 2690-2699. Available at: [Link]

-

PubChem. (n.d.). 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide. PubChem Compound Summary for CID 208261. Retrieved from [Link]

-

Lin, J. Y., et al. (2024). Design and synthesis of sirtinol analogs as human neutrophil elastase inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129544. Available at: [Link]

-

Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]

-

ResearchGate. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate Publication. Available at: [Link]

-

Schirmeister, T., et al. (2019). From Catalytic Mechanism to Rational Design of Reversible Covalent Inhibitors of Serine and Cysteine Hydrolases. ChemMedChem, 14(16), 1491-1503. Available at: [Link]

-

Aiello, A., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(5), 1718. Available at: [Link]

-

Burger, A., et al. (2022). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 66(11), e0086922. Available at: [Link]

-

Iacono, A., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(19), 6296. Available at: [Link]

-

Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives. PubMed, 28333118. Available at: [Link]

-

Lechartier, B., et al. (2012). In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790-5793. Available at: [Link]

-

ResearchGate. (2025). 1-Thiosugars: From Synthesis to Applications. ResearchGate Publication. Available at: [Link]

-

Wang, W., et al. (2022). N-Acylamino Saccharin as an Emerging Cysteine-Directed Covalent Warhead and Its Application in the Identification of Novel FBPase Inhibitors toward Glucose Reduction. Journal of Medicinal Chemistry, 65(13), 9140-9153. Available at: [Link]

-

El-Sayed, M. A. A. (2020). The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology, 11, 737. Available at: [Link]

-

Milligan, J. C., et al. (2023). A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication. RSC Medicinal Chemistry, 14(3), 479-485. Available at: [Link]

-

Imaki, K., et al. (1996). Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors. Bioorganic & Medicinal Chemistry, 4(12), 2115-2134. Available at: [Link]

-

Skiles, J. W., et al. (1996). Nonpeptidic Inhibitors of Human Neutrophil Elastase. 7. Design, Synthesis, and in Vitro Activity of a Series of Pyridopyrimidine Trifluoromethyl Ketones. Journal of Medicinal Chemistry, 39(3), 664-683. Available at: [Link]

-

Kumar, D., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38435-38461. Available at: [Link]

-

PubChem. (n.d.). 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide. PubChem Compound Summary for CID 54719426. Retrieved from [Link]

Sources

- 1. 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide | C11H13NO3S | CID 208261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design and synthesis of sirtinol analogs as human neutrophil elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and Its Derivatives

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide core, a close structural analog of the well-known saccharin molecule, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, ranging from potent enzyme inhibition to modulation of complex signaling pathways. This guide provides an in-depth exploration of the established and putative mechanisms of action for this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with various biological targets, supported by experimental evidence and validated protocols. Our approach emphasizes not just the "what" but the "why"—the causal relationships that underpin the therapeutic potential of this versatile chemical entity.

The Benzothiazinone Core: A Platform for Diverse Bioactivity

The 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide structure is characterized by a bicyclic system where a benzene ring is fused to a thiazine ring. This scaffold shares significant structural homology with saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a compound whose biological activities extend far beyond its use as an artificial sweetener. The inherent chemical features of this core, including the sulfonamide group, lactam ring, and aromatic system, provide a foundation for a wide array of intermolecular interactions with biological macromolecules.[1][2]

Derivatives of this core have been synthesized and investigated for a multitude of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] Understanding the specific mechanisms through which these compounds exert their effects is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.

Established Mechanisms of Action: A Multi-Target Profile

The therapeutic versatility of benzothiazinone and saccharin derivatives stems from their ability to interact with several distinct biological targets. The following sections detail the most well-characterized mechanisms of action.

Inhibition of Serine Proteases: An Enzyme-Activated Mechanism

A significant body of research has identified saccharin-based compounds as potent inhibitors of serine proteases, a class of enzymes crucial in various physiological and pathological processes, including inflammation, coagulation, and digestion.[6] A key target in this family is human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as emphysema and rheumatoid arthritis.

The inhibitory action of these compounds is not one of simple competitive binding. Instead, they function as enzyme-activated inhibitors.[7] This mechanism involves an initial interaction with the active site of the serine protease, followed by a molecular rearrangement that is catalyzed by the enzyme itself, leading to the formation of a highly reactive species that irreversibly inactivates the enzyme.[7]

The catalytic triad (Ser-His-Asp) in the active site of serine proteases is responsible for the hydrolysis of peptide bonds in their substrates.[8][9] Saccharin derivatives act as "suicide substrates," where the initial enzymatic processing leads to the formation of a covalent adduct with the active site serine, rendering the enzyme non-functional.[7]

Experimental Protocol: Validation of Serine Protease Inhibition

A robust method to validate the inhibition of a serine protease like HLE involves a chromogenic substrate assay.

Materials:

-

Human Leukocyte Elastase (HLE)

-

Chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Test compound (1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide derivative)

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add varying concentrations of the test compound to the assay buffer.

-

Add HLE to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the chromogenic substrate.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| Derivative X | Human Leukocyte Elastase | 5.2 | Irreversible |

| Derivative Y | Chymotrypsin | 12.8 | Competitive |

Logical Workflow for Serine Protease Inhibition Analysis

Caption: Workflow for determining serine protease inhibition.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including immune responses, inflammation, and cell growth.[10] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.[10]

Recent studies have identified saccharin derivatives as potent modulators of interferon-mediated inflammation through the inhibition of the JAK/STAT1 pathway.[11][12][13] Interferons, upon binding to their receptors, activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of pro-inflammatory genes.[13]

The lead compound, CU-CPD103, was shown to inhibit this pathway, likely by interfering with the phosphorylation of STAT1, thereby preventing the downstream inflammatory response.[11][12] This discovery opens up a promising avenue for the development of novel anti-inflammatory agents based on the benzothiazinone scaffold.

Signaling Pathway: Interferon-Mediated JAK/STAT1 Activation and Inhibition

Caption: Inhibition of the JAK/STAT1 signaling pathway.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

Saccharin and its derivatives have been identified as effective inhibitors of various human carbonic anhydrase isoforms.[14] The proposed mechanism of inhibition involves the anchoring of the saccharin molecule to the zinc-bound water molecule within the enzyme's active site.[14] This interaction displaces the water molecule, which is essential for the catalytic activity of the enzyme, thereby leading to inhibition. The flexibility of the saccharin derivatives plays a crucial role in achieving potent and selective inhibition of different CA isoforms.[14]

Antitubercular Activity via DprE1 Inhibition

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Benzothiazinone derivatives, such as PBTZ169, have emerged as a promising class of compounds that are highly active against Mycobacterium tuberculosis.[15][16]

The primary target of these compounds has been identified as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a key flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[16][17] Specifically, these inhibitors act as irreversible covalent inhibitors of DprE1.[15][16] The mechanism involves the formation of a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to the inactivation of the enzyme and subsequent disruption of cell wall synthesis, ultimately causing bacterial death.[2]

Experimental Protocol: Validation of DprE1 Inhibition

1. In Vitro Enzyme Assay:

-

Objective: To determine the direct inhibitory effect of the compound on purified DprE1 enzyme.

-

Method: A common method is a coupled enzyme assay where the activity of DprE1 is linked to a detectable reaction. For instance, the oxidation of NADPH by a coupled reductase can be monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Purify recombinant DprE1.

-

Incubate varying concentrations of the test compound with DprE1.

-

Initiate the reaction by adding the substrate (e.g., decaprenylphosphoryl-β-D-ribose) and the coupling enzyme system.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate IC50 values.

-

2. Covalent Docking and Molecular Dynamics Simulations:

-

Objective: To model the covalent interaction between the inhibitor and the Cys387 residue of DprE1 and to assess the stability of the complex.

-

Method: Utilize computational tools to perform covalent docking of the benzothiazinone analog into the active site of DprE1. Follow this with molecular dynamics simulations to analyze the stability and interactions of the covalent complex over time.[15][16]

3. Confirmation of Target Engagement in Whole Cells:

-

Objective: To verify that the compound inhibits DprE1 within live Mycobacterium tuberculosis cells.

-

Method: Metabolic labeling studies using radiolabeled precursors of the cell wall can be employed.

-

Procedure:

-

Culture M. tuberculosis in the presence of the test compound.

-

Add a radiolabeled precursor (e.g., [14C]glucose).

-

Extract and analyze the cell wall components to determine if the synthesis of arabinan is inhibited.

-

A Proposed Research Plan for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

While the mechanisms of action for many derivatives have been elucidated, the specific biological targets of the parent compound, 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, remain to be fully characterized. A systematic approach is required to unravel its therapeutic potential.

Phase 1: Broad Spectrum Phenotypic Screening

-

Objective: To identify the therapeutic areas where the parent compound exhibits significant activity.

-

Methodology: Screen the compound against a diverse panel of cell-based assays representing various disease states (e.g., cancer cell lines, inflammatory models, microbial pathogens).

Phase 2: Target Identification and Validation

-

Objective: To identify the specific molecular target(s) responsible for the observed phenotypic effects.

-

Methodology:

-

Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

-

Computational Target Prediction: Utilize in silico methods to predict potential targets based on structural similarity to known inhibitors.

-

Biochemical and Biophysical Assays: Once potential targets are identified, validate the interaction using techniques such as enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

-

Phase 3: Mechanistic Studies

-

Objective: To elucidate the detailed mechanism of action at the molecular and cellular levels.

-

Methodology:

-

Structural Biology: Determine the co-crystal structure of the compound bound to its target to visualize the binding mode.

-

Cellular Pathway Analysis: Use techniques like Western blotting, qPCR, and reporter gene assays to investigate the effect of the compound on relevant signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to identify the key structural features required for activity and to optimize potency and selectivity.

-

Logical Framework for Elucidating the Mechanism of Action

Caption: A systematic approach for mechanism of action studies.

Conclusion: A Scaffold of Continuing Promise

The 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide core and its saccharin-related analogs continue to be a fertile ground for the discovery of novel therapeutic agents. Their ability to interact with a diverse range of biological targets, often through sophisticated mechanisms of action, underscores their importance in drug development. The experimental and conceptual frameworks presented in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable class of compounds and to accelerate the translation of these scientific insights into clinical applications.

References

- Martyn, D. C., Moore, M. J., & Abell, A. D. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current pharmaceutical design, 5(6), 405–415.

- Angeli, A., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-13.

- Wiebelhaus, N., et al. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. Journal of medicinal chemistry, 57(12), 5345–5356.

- Ibrahim, M. A. A., et al. (2024).

-

Wiebelhaus, N., et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry, 57(12), 5345-5356. Available from: [Link]

- Deshmukh, M. B., et al. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry - Section B, 46B(5), 852-859.

- Srivastava, S., & Kaur, K. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 37265-37281.

- Al-Dhabi, N. A., et al. (2019).

- Parveen, H., et al. (2014).

- Suez, J., et al. (2022). From Sweeteners to Sleeplessness: The Hidden Effects of Sucralose and Saccharin on the Gut–Brain Axis. International Journal of Molecular Sciences, 23(23), 14739.

- Wiebelhaus, N., et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. ACS Medicinal Chemistry Letters, 5(7), 749-753.

- Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(26), 10402-10407.

- Li, F., et al. (2024). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles.

- Qin, H., et al. (2016). Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration. The Journal of neuroscience : the official journal of the Society for Neuroscience, 36(18), 5144–5159.

- Wang, Y., et al. (2018). Development of a Direct Competitive Enzyme-Linked Immunosorbent Assay for Quantitation of Sodium Saccharin Residue in Food. Journal of agricultural and food chemistry, 66(38), 10077–10084.

- Lechartier, B., et al. (2019). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 63(11), e01237-19.

-

Ren, J. (2022). Serine protease biochemistry, mechanism, and inhibitors. YouTube. Available from: [Link]

- Matysiak, J. (2006). Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines. Bioorganic & medicinal chemistry, 14(8), 2613–2619.

-

Ibrahim, M. A. A., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. ResearchGate. Available from: [Link]

- Tsuda, M., et al. (2010). Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. Frontiers in behavioral neuroscience, 4, 164.

- Xin, P., et al. (2020). The JAK/STAT signaling pathway: from bench to clinic. Signal transduction and targeted therapy, 5(1), 1-6.

-

Wikipedia. (2024). Serine protease. In Wikipedia. Retrieved January 23, 2026, from [Link]

- Reddy, M. S., et al. (2023). Design, Synthesis, and Molecular Docking of Novel Benzothiazinone Derivatives as DprE1 Inhibitors with Potential Antitubercular Activities. Pharmaceutical Chemistry Journal, 57(1), 1-10.

- Szałek, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International journal of molecular sciences, 24(13), 10839.

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Serine protease - Wikipedia [en.wikipedia.org]

- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

The Advent of a New Antitubercular Arsenal: A Technical Guide to the Discovery and Synthesis of Benzothiazinones

Introduction: A Paradigm Shift in Tuberculosis Drug Discovery

The global health challenge posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, has necessitated a departure from conventional therapeutic strategies. For decades, the frontline antitubercular drug pipeline remained stagnant. The early 21st century, however, witnessed a resurgence in TB drug discovery, leading to the identification of novel chemical scaffolds with unique mechanisms of action. Among the most promising of these are the 1,3-benzothiazin-4-ones (BTZs), a class of exceptionally potent compounds that have rapidly progressed from laboratory curiosities to clinical candidates.[1][2] This guide provides an in-depth technical narrative of the discovery and the evolution of the synthesis of the benzothiazinone core, intended for researchers, medicinal chemists, and professionals in drug development.

The story of benzothiazinones is not merely a chronicle of chemical reactions but a compelling example of modern drug discovery, integrating screening, medicinal chemistry, and molecular biology to address a critical unmet medical need. The most advanced BTZ compounds, such as BTZ043 and PBTZ169 (macozinone), exhibit nanomolar activity against M. tuberculosis and are currently in clinical trials.[2][3] Their unique mode of action, the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis, underscores the power of targeting novel pathways.[4][5]

This guide will delve into the historical context of the discovery of BTZs, followed by a detailed exploration of the key synthetic methodologies that have been developed for their construction. From the classical routes to more recent, efficient, and safer protocols, we will examine the chemistry, the rationale behind the methodological evolution, and provide detailed experimental protocols for the synthesis of these vital compounds.

The Genesis of Benzothiazinones: From Screening to a New Chemical Class

The discovery of the antitubercular properties of benzothiazinones was not a serendipitous event but rather the outcome of a systematic investigation into sulfur-containing heterocyclic compounds.[2][6] Initial research efforts in the early 2000s, a collaboration between the Research Center for Antibiotics in Moscow and the Hans Knöll Institute in Jena, focused on dithiocarbamate (DTC) derivatives, a class of compounds known for their diverse biological activities.[6] While some DTC derivatives showed moderate antimycobacterial activity, it was the exploration of related heterocyclic scaffolds that led to the breakthrough.

In 2009, a seminal paper by Makarov and colleagues in Science formally introduced the 1,3-benzothiazin-4-ones as a new class of potent antitubercular agents.[5] This landmark publication described the synthesis and characterization of BTZs and identified their novel target, DprE1.[5][7] The lead compound, BTZ043, displayed remarkable potency, with a minimal inhibitory concentration (MIC) in the nanomolar range against M. tuberculosis.[6] This discovery was a pivotal moment in TB drug research, as it presented a new pharmacophore with a previously unexploited mechanism of action, offering hope against resistant strains.

Synthetic Strategies for the Benzothiazinone Core: An Evolutionary Tale

The synthesis of the benzothiazinone scaffold has evolved significantly since its initial discovery. Early methods, while effective, often relied on hazardous reagents and multi-step procedures. Subsequent research has focused on developing more efficient, safer, and scalable synthetic routes. This section will detail the key synthetic methodologies, providing both the chemical logic and practical protocols.

The Classical Approach: The Makarov Synthesis

The original synthetic route developed by Makarov and his team laid the groundwork for accessing the benzothiazinone core.[8] This method, while foundational, involves the use of toxic and flammable reagents like carbon disulfide in some of its variations.[9] The general strategy is a multi-step process that begins with a substituted 2-halobenzoic acid.

Reaction Scheme:

Figure 1: The classical Makarov synthesis of benzothiazinones.

Causality Behind Experimental Choices:

-

Activation of the Carboxylic Acid: The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation is crucial for the subsequent nucleophilic attack by the thiocyanate anion.

-

Formation of the Benzoyl Isothiocyanate: The acyl chloride is then reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate. The thiocyanate anion acts as a nucleophile, displacing the chloride to form the key benzoyl isothiocyanate intermediate.

-

Amine Addition: The electrophilic carbon of the isothiocyanate readily undergoes nucleophilic attack by a primary or secondary amine, leading to the formation of a thiourea derivative.

-

Intramolecular Cyclization: The final step is an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. A base, such as triethylamine (Et₃N), deprotonates the thiourea nitrogen, and the resulting anion attacks the carbon bearing the halogen on the aromatic ring, displacing the halide and forming the six-membered thiazinone ring.[8]

Experimental Protocol: A Representative Makarov Synthesis

The following is a generalized protocol based on the classical Makarov synthesis.[8]

-

Activation: To a solution of the substituted 2-halobenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Thiocyanation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., acetonitrile). Add ammonium thiocyanate (1.2 eq) in one portion and stir the mixture at room temperature for 1-2 hours.

-

Amine Addition and Cyclization: To the reaction mixture containing the benzoyl isothiocyanate, add the desired amine (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Then, add a base such as triethylamine (1.5 eq) and heat the mixture to 50-70 °C overnight.

-

Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzothiazinone.

A Safer Alternative: Synthesis via Benzoyl Thiocarbamates

A significant drawback of some variations of the classical synthesis is the use of highly toxic and flammable carbon disulfide. To address this, an improved method proceeding through benzoyl thiocarbamate intermediates was developed.[9][10] This approach offers a safer and more environmentally friendly alternative without compromising efficiency.

Reaction Scheme:

Figure 2: Benzothiazinone synthesis via a benzoyl thiocarbamate intermediate.

Causality Behind Experimental Choices:

-

Formation of Benzoyl Thiocarbamate: This route begins with the acylation of a thiocarbamate with a substituted benzoyl chloride. This step is typically high-yielding and avoids the use of thiocyanate salts.

-

Base-Mediated Cyclization: The key step is the intramolecular cyclization of the benzoyl thiocarbamate, which is promoted by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9] The base facilitates the formation of an anionic intermediate that undergoes cyclization to form a 2-alkoxy-benzothiazinone.

-

Amine Displacement: The 2-alkoxy group is a good leaving group, and it is readily displaced by a primary or secondary amine to yield the final 2-amino-substituted benzothiazinone. This final step is often driven to completion by heating.

Experimental Protocol: Synthesis via Benzoyl Thiocarbamate

The following is a generalized protocol for this improved synthesis.[9][10]

-

Benzoyl Thiocarbamate Formation: In a one-pot procedure, dissolve the substituted benzoyl chloride (1.0 eq) and a thiocarbamate (e.g., O-ethyl thiocarbamate, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane). Add a base such as triethylamine (1.2 eq) and stir at room temperature for 4-6 hours. Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude benzoyl thiocarbamate.

-

Cyclization: Dissolve the crude benzoyl thiocarbamate in a suitable solvent (e.g., acetonitrile). Add DBU (1.5 eq) and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS for the formation of the 2-ethoxy-benzothiazinone intermediate.

-

Amine Displacement: To the reaction mixture containing the intermediate, add the desired amine (1.2 eq) and a catalytic amount of acetic acid. Heat the mixture to reflux for 6-12 hours.

-

Workup and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the target benzothiazinone.

The One-Pot Approach: Synthesis from Thiourea Derivatives

Further streamlining the synthesis of benzothiazinones, a highly efficient one-pot method starting from thiourea derivatives has been developed.[1][7][11][12] This approach is particularly attractive for library synthesis and large-scale production due to its operational simplicity and reduced number of synthetic steps.

Reaction Scheme:

Figure 3: The efficient one-pot synthesis of benzothiazinones from thiourea derivatives.

Causality Behind Experimental Choices:

-

In Situ Acyl Chloride Formation: The synthesis begins with the activation of a substituted 2-halobenzoic acid with thionyl chloride to form the acyl chloride in situ.[7][11] This avoids the need to isolate the often-sensitive acyl chloride.

-

One-Pot Condensation and Cyclization: The crucial step involves the direct reaction of the in situ generated acyl chloride with an N,N-disubstituted thiourea.[1][12] This reaction proceeds through a presumed acylated thiourea intermediate, which then undergoes a rapid intramolecular cyclization to form the benzothiazinone ring. The driving force for this reaction is the formation of the stable heterocyclic system.

Experimental Protocol: One-Pot Synthesis from Thiourea

The following is a generalized protocol for the one-pot synthesis.[7][11]

-

Acyl Chloride Formation: To a solution of the substituted 2-halobenzoic acid (1.0 eq) in a high-boiling solvent such as toluene, add thionyl chloride (2.0 eq). Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

-

Condensation and Cyclization: After cooling the reaction mixture to about 80 °C, add the N,N-disubstituted thiourea (1.1 eq) in one portion. Reheat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography on silica gel to yield the desired benzothiazinone.

Comparative Analysis of Synthetic Routes

The evolution of benzothiazinone synthesis reflects a drive towards greater efficiency, safety, and practicality. The following table summarizes the key features of the three main synthetic strategies.

| Feature | Makarov Synthesis | Benzoyl Thiocarbamate Route | One-Pot Thiourea Route |

| Starting Materials | 2-Halobenzoic acid, thiocyanate, amine | 2-Halobenzoyl chloride, thiocarbamate, amine | 2-Halobenzoic acid, thiourea |

| Key Intermediates | Benzoyl isothiocyanate, thiourea | Benzoyl thiocarbamate, 2-alkoxy-benzothiazinone | Acyl chloride (in situ) |

| Number of Steps | Multi-step | Two-step | One-pot |

| Key Reagents | SOCl₂, NH₄SCN, Et₃N | DBU, acetic acid | SOCl₂ |

| Advantages | Foundational, well-established | Avoids toxic CS₂, good yields | Highly efficient, operationally simple |

| Disadvantages | Can involve toxic reagents (CS₂), multi-step | Requires preparation of thiocarbamate | May require high temperatures |

Conclusion and Future Outlook

The discovery and development of benzothiazinones represent a significant advancement in the fight against tuberculosis. The synthetic chemistry community has responded to the importance of this new class of drugs by developing increasingly elegant and efficient methods for their synthesis. From the classical Makarov route to the modern one-pot thiourea-based synthesis, the evolution of these methods highlights the principles of green chemistry and process optimization.

As research into new benzothiazinone analogues continues, the demand for robust and versatile synthetic strategies will only increase. Future efforts will likely focus on further refining existing methods, exploring novel catalytic approaches, and developing asymmetric syntheses to access enantiomerically pure BTZs. The ongoing clinical evaluation of BTZ043 and macozinone will undoubtedly fuel further innovation in the synthesis and medicinal chemistry of this remarkable class of antitubercular agents. The journey of the benzothiazinones, from their discovery to their current status as promising clinical candidates, serves as a powerful testament to the crucial role of synthetic chemistry in addressing global health challenges.

References

-

Richter, A., Narula, G., Rudolph, I., Seidel, R. W., Wagner, C., Av-Gay, Y., & Imming, P. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6). [Link]

-

Connors, W., DeKorte, R., Lucas, S. C. C., Gopalsamy, A., & Ziegler, R. E. (2022). Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Treatment. European Journal of Organic Chemistry, 2022(30). [Link]

-

Seidel, R. W., Nasrollahi, H., Ghavami, M., & Imming, P. (2021). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Medicinal Chemistry Research, 30(6), 1235–1243. [Link]

- Trefzer, C., Škovierová, H., Buroni, S., Bobovská, A., Nenci, S., Molteni, E., ... & Riccardi, G. (2012). Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase DprE1. Journal of the American Chemical Society, 134(2), 912-915.

-

Richter, A., Narula, G., Rudolph, I., Seidel, R. W., Wagner, C., Av-Gay, Y., & Imming, P. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733. [Link]

-

Richter, A., Narula, G., Rudolph, I., Seidel, R. W., Wagner, C., Av-Gay, Y., & Imming, P. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6). [Link]

-

Makarov, V., Lechartier, B., Zhang, M., Neres, J., van der Sar, A. M., Raadsen, S. A., ... & Cole, S. T. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO molecular medicine, 6(3), 372-383. [Link]

-

Makarov, V., Manina, G., Mikusova, K., Möllmann, U., Ryabova, O., Saint-Joanis, B., ... & Cole, S. T. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]

-

Seidel, R. W., Richter, A., Goddard, R., & Imming, P. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(32), 4697-4715. [Link]

- Slayden, R. A., & Barry, C. E. (2014). The synthesis and biological activity of 2-amino-and 2-aryl (heteryl) substituted 1, 3-benzothiazin-4-ones. Mini reviews in medicinal chemistry, 17(13), 1293-1305.

-

Makarov, V., Manina, G., Mikusova, K., Möllmann, U., Ryabova, O., Saint-Joanis, B., ... & Cole, S. T. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]

- Makarov, V., Lechartier, B., Zhang, M., Neres, J., van der Sar, A. M., Raadsen, S. A., ... & Cole, S. T. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO molecular medicine, 6(3), 372-383.

-

Richter, A., Narula, G., Rudolph, I., Seidel, R. W., Wagner, C., Av-Gay, Y., & Imming, P. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733. [Link]

- Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2017). Biologically active 1, 3-benzothiazin-4-ones. Mini reviews in medicinal chemistry, 17(13), 1293-1305.

-

Connors, W., DeKorte, R., Lucas, S. C., Gopalsamy, A., & Ziegler, R. E. (2022). Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Treatment. European Journal of Organic Chemistry, 2022(30), e202200551. [Link]

-

Connors, W., DeKorte, R., Lucas, S. C., Gopalsamy, A., & Ziegler, R. E. (2022). Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Treatment. European Journal of Organic Chemistry, 2022(30), e202200551. [Link]

Sources

- 1. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opendata.uni-halle.de [opendata.uni-halle.de]

- 8. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Challenge of Data Gaps and the Power of Read-Across

To address this, we utilize the toxicological principle of read-across . This approach involves predicting the properties of a target substance by using data from one or more structurally similar source substances. The fundamental premise is that substances with similar chemical structures are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties.

For this assessment, we have selected two primary analogues:

-

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide): An isomer of the target compound, differing in the positions of the nitrogen and sulfur atoms within the heterocyclic ring. It is a well-studied artificial sweetener with a vast database of toxicological information.

-

1,2-Benzisothiazol-3(2H)-one (BIT): A related benzisothiazole that is widely used as a biocide and preservative[3][4]. It shares the core benzisothiazole ring system, providing insights into the potential hazards associated with this structural motif.

This guide will systematically present the available data for these analogues to construct a cohesive and scientifically-grounded safety assessment for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide.

Structural Similarity Analysis

The structural relationship between the target compound and its analogues is the cornerstone of this read-across assessment. The following diagram illustrates these similarities.

Figure 1: Structural relationship between the target compound and its analogues.

Physicochemical Properties and Their Implications for Toxicity

While specific experimental data for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is scarce, its structure suggests it is a solid at room temperature with limited water solubility, similar to its analogues. These properties are crucial as they influence the potential routes of exposure and absorption. For instance, as a solid, inhalation of dust particles and dermal contact are primary occupational exposure routes.

Toxicological Profile: A Read-Across Assessment

This section details the toxicological endpoints for the analogue compounds and provides an inferred assessment for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide.

Acute Toxicity

Acute toxicity data provides insights into the potential dangers of short-term exposure.

| Compound | Route | Species | LD50 Value | Reference |

| Saccharin Sodium | Oral | Rat | 14,200 mg/kg | |

| Oral | Mouse | 17,500 mg/kg | ||

| Dermal | Rabbit | >2,000 mg/kg | [5] | |

| 1,2-Benzisothiazol-3(2H)-one (BIT) | Oral | Rat | 1,020 mg/kg | [3] |

| Oral | Mouse | 1,150 mg/kg | [3] | |

| Dermal | Rat | >2,000 mg/kg | [6] |

Analysis and Inferred Profile: Saccharin exhibits very low acute toxicity via the oral route. In contrast, BIT is classified as harmful if swallowed[7][8]. Given the structural similarities, it is prudent to handle 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide with a degree of caution, assuming a moderate acute oral toxicity profile, more aligned with BIT than saccharin. The dermal toxicity for both analogues is low.

Skin and Eye Irritation

The potential for a substance to cause local tissue damage upon contact is a critical safety consideration.

| Compound | Endpoint | Result | Reference |

| Saccharin | Skin Irritation | May cause slight irritation | [9] |

| 1,2-Benzisothiazol-3(2H)-one (BIT) | Skin Irritation | Causes skin irritation | [7] |

| Eye Irritation | Causes serious eye damage | [6][7] |

Analysis and Inferred Profile: BIT is a known skin irritant and can cause serious eye damage[6][7]. Saccharin is generally considered non-irritating, though some sources suggest it may cause slight skin irritation[9]. The isothiazolinone moiety in BIT is known to be reactive with biological macromolecules, which can lead to irritation and sensitization[3]. Therefore, it is highly recommended to assume that 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is a skin and eye irritant . Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance.

| Compound | Result | Reference |

| Saccharin | May cause a skin allergy in susceptible individuals at high concentrations | [9] |

| 1,2-Benzisothiazol-3(2H)-one (BIT) | May cause an allergic skin reaction (Skin Sensitizer, Category 1) | [7][8] |

Analysis and Inferred Profile: BIT is a well-documented skin sensitizer[3][7][8]. The Scientific Committee on Consumer Safety in Europe has expressed concern over its sensitizing potential[3]. Although saccharin is not a potent sensitizer, there are reports of allergic reactions[9]. Given the presence of the isothiazole-related core structure, there is a significant potential for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide to be a skin sensitizer . Repeated dermal contact should be avoided.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material.

| Compound | Ames Test (Bacterial Mutagenicity) | In Vitro Mammalian Cells | In Vivo Mammalian Cells | Reference |

| Saccharin | Negative | Positive for clastogenicity at high doses | Conflicting results, generally negative for chromosomal aberrations | [10] |

| 1,2-Benzisothiazol-3(2H)-one (BIT) | Negative | Negative for chromosome aberration | No significant findings | [11] |

Analysis and Inferred Profile: Saccharin is not mutagenic in bacterial systems, but some studies have shown it can cause chromosomal damage (clastogenicity) in mammalian cells in vitro at high concentrations[10]. However, the relevance of these findings to humans is debated[10]. BIT is generally considered not to be genotoxic[8][11]. Based on this, 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is not expected to be a potent mutagen . However, the potential for clastogenic effects at high concentrations cannot be entirely ruled out without direct testing.

Carcinogenicity

The potential of a substance to cause cancer is a major toxicological concern.

| Compound | IARC Classification | NTP Classification | Key Findings | Reference |

| Saccharin | Group 3 (Not classifiable as to its carcinogenicity to humans) | Removed from "Reasonably Anticipated to be a Human Carcinogen" list in 2000 | Bladder tumors in male rats were due to a species-specific mechanism not relevant to humans. | [10][12] |

| 1,2-Benzisothiazol-3(2H)-one (BIT) | Not classified | Not classified | Not expected to be carcinogenic. | [8][11] |

Analysis and Inferred Profile: The historical controversy surrounding saccharin and bladder cancer in rats has been largely resolved. The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have both concluded that the mechanism of tumor formation in rats is not relevant to humans[10][12]. BIT is also not considered to be carcinogenic[8][11]. Therefore, it is unlikely that 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide poses a significant carcinogenic risk to humans .

Reproductive and Developmental Toxicity

This endpoint assesses the potential for adverse effects on sexual function, fertility, and development of the offspring.

| Compound | Key Findings | Reference |

| Saccharin | Crosses the placenta and can accumulate in the fetus. Some studies suggest maternal consumption may affect offspring's metabolic control. | [10] |

| 1,2-Benzisothiazol-3(2H)-one (BIT) | Developmental effects (skeletal abnormalities) were observed only at doses that also caused maternal toxicity. No fertility effects observed. | [3][11] |

Analysis and Inferred Profile: Saccharin's ability to cross the placenta warrants caution for its use during pregnancy[10]. For BIT, adverse developmental effects only occur at levels that are already toxic to the mother[3][11]. Based on this, it is advisable to handle 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide with caution, particularly for individuals who are pregnant or planning to become pregnant . Exposure should be minimized.

Experimental Protocols: A Framework for Future Studies

Should direct toxicological testing of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide be required, the following standard OECD guidelines provide a robust framework.

Acute Oral Toxicity (OECD 423)

-

Animal Model: Female rats are typically used.

-

Procedure: A single oral dose is administered to a small group of animals.

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 (Lethal Dose, 50%) is estimated.

In Vitro Skin Irritation (OECD 439)

-

Test System: Reconstituted human epidermis (RhE) model.

-

Procedure: The test chemical is applied topically to the tissue surface.

-

Endpoint: Cell viability is measured by MTT assay. A reduction in viability below a certain threshold indicates irritation potential.

In Vitro Skin Sensitization (OECD 442d)

-

Test System: ARE-Nrf2 Luciferase Test Method.

-

Principle: Measures the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.

-

Procedure: A keratinocyte cell line is exposed to the test chemical.

-

Endpoint: Luciferase gene induction is measured as a proxy for pathway activation.

Figure 2: A tiered approach to toxicological testing.

Safe Handling and Personal Protective Equipment (PPE)

Based on the inferred toxicological profile, the following handling procedures are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Avoid exposed skin.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conclusion and Recommendations

While direct toxicological data for 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is not available, a read-across analysis using saccharin and 1,2-benzisothiazol-3(2H)-one provides a valuable framework for inferring its safety profile.

Key Inferred Hazards:

-

Moderate acute oral toxicity.

-

Skin and eye irritant.

-

Potential skin sensitizer.

The compound is unlikely to be a potent mutagen or carcinogen. Prudence is advised regarding exposure during pregnancy due to the placental transfer observed with the analogue saccharin.

For any application involving significant human exposure, direct toxicological testing is strongly recommended to confirm this inferred profile. In the absence of such data, strict adherence to the recommended safe handling procedures is imperative to ensure the safety of all personnel.

References

-

SACCHARIN SODIUM E 954. (2013, January 11). Farmalabor Materie Prime. [Link]

-

Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. (n.d.). Chemos GmbH & Co. KG. [Link]

-

Brazier, Y. (2021, March 30). Saccharin: Uses, risk, and benefits. Medical News Today. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Benzisothiazol-3(2H)-one. In PubChem Compound Database. Retrieved from [Link]

-

Sum of the genotoxicity of saccharin. (n.d.). ResearchGate. [Link]

-

Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. (n.d.). Chemos GmbH & Co. KG. [Link]

-

Office of Environmental Health Hazard Assessment. (2003, February). Evidence on the Carcinogenicity of Sodium Saccharin. OEHHA. [Link]

-

Wikipedia contributors. (2023, December 19). Benzisothiazolinone. In Wikipedia, The Free Encyclopedia. [Link]

-

Australian Government Department of Health. (2019, December 12). Benzisothiazolinone and its salts: Human health tier II assessment. [Link]

-

U.S. Food and Drug Administration. (2023, February 27). Aspartame and Other Sweeteners in Food. FDA. [Link]

-

1,2-benzisothiazolin-3-one. (n.d.). AERU - University of Hertfordshire. [Link]

-

1,2-benzisothiazolin-3-one. (n.d.). AERU - University of Hertfordshire. [Link]

-

SACCHARIN HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

-

Sharma, V., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

-

International Agency for Research on Cancer. (1999). Saccharin and its salts. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73. [Link]

-

Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. (2020, July 31). PMC - NIH. [Link]

-

Lee, J. G., et al. (2024). Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats. Food and Chemical Toxicology. [Link]

Sources

- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1,2-benzisothiazolin-3-one [sitem.herts.ac.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saccharin (IARC Summary & Evaluation, Volume 22, 1980) [inchem.org]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. Gestational saccharin consumption disrupts gut-brain axis glucose homeostasis control in adolescent offspring rats in a sex-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hpc-standards.com [hpc-standards.com]

- 12. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Benzothiazinones in Medicinal Chemistry: A Detailed Guide for Researchers

This document provides a comprehensive overview of the applications of benzothiazinones in medicinal chemistry, with a primary focus on their established role as potent antitubercular agents and their emerging potential in other therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and the scientific rationale behind methodological choices.

Introduction to Benzothiazinones

Benzothiazinones are a class of heterocyclic compounds characterized by a fused benzene and thiazinone ring system. Their unique structural features have made them a subject of significant interest in medicinal chemistry. While the 1,3-benzothiazin-4-one scaffold is the most extensively studied, variations in the core structure and substitutions have given rise to a diverse library of compounds with a broad range of biological activities. This guide will delve into the key applications of these versatile molecules, from their groundbreaking success in combating tuberculosis to their promising future in cancer, inflammation, and neurodegenerative disease research.

Part 1: Antitubercular Applications of Benzothiazinones

The most profound impact of benzothiazinones in medicinal chemistry to date has been in the fight against tuberculosis (TB), a devastating infectious disease caused by Mycobacterium tuberculosis (Mtb). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for novel therapeutics with new mechanisms of action, a role that benzothiazinones have impressively filled.[1]

Mechanism of Action: Inhibition of DprE1

The primary antitubercular activity of benzothiazinones is attributed to their potent and specific inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[3] Inhibition of DprE1 disrupts cell wall synthesis, leading to cell lysis and bacterial death.[3]

8-nitrobenzothiazinones, such as the clinical candidates BTZ043 and PBTZ169 (macozinone), act as suicide inhibitors.[3] The nitro group of the benzothiazinone is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, forming a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, irreversibly inactivating the enzyme.[3]

Materials:

-

Primary or secondary amine

-

Aldehyde (aliphatic or aromatic)

-

Thiosalicylic acid

-

Toluene

-

Saturated sodium hydroxide solution

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (eluents)

-

Round-bottom flask with a Dean-Stark apparatus and condenser